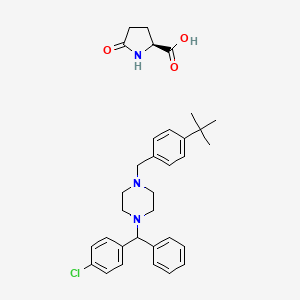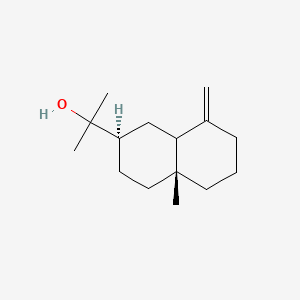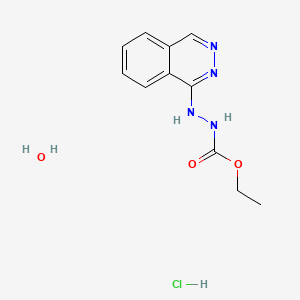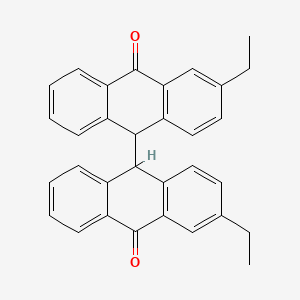![molecular formula C18H10N2OS2 B12713485 13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one CAS No. 159852-71-8](/img/structure/B12713485.png)
13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-phenyl-8,12-dithia-1,10-diazatetracyclo[77002,7011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one is a complex heterocyclic compound
Métodos De Preparación
The synthesis of 13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one involves several steps. One of the key methods involves the reaction of 2-(2-propen-1-ylsulfanyl)aniline with cinnamoyl chloride in the presence of a base such as triethylamine in acetonitrile. This reaction forms an intermediate compound, which is then subjected to thionylation using P2S5 in dioxane to yield the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic ring and heteroatoms in the structure make it susceptible to electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure allows for the study of interactions with biological molecules, potentially leading to the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one involves its interaction with molecular targets through its multiple rings and heteroatoms. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar compounds include other heterocyclic systems with sulfur and nitrogen atoms, such as:
4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.03,11.05,9]dodecane: Known for its high density and unique crystal structure.
13-phenyl-9,15-dithia-2-azatricyclo[9.3.1.03,8]pentadeca-1(14),3,5,7-tetraene: Another complex heterocyclic compound with similar synthetic routes and applications.
The uniqueness of 13-phenyl-8,12-dithia-1,10-diazatetracyclo[77002,7
Propiedades
Número CAS |
159852-71-8 |
|---|---|
Fórmula molecular |
C18H10N2OS2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one |
InChI |
InChI=1S/C18H10N2OS2/c21-17-12-10-15(11-6-2-1-3-7-11)22-16(12)19-18-20(17)13-8-4-5-9-14(13)23-18/h1-10H |
Clave InChI |
TVWTWKYSJAFYES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C4N(C3=O)C5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)




